tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, with the CAS number 1256256-45-7, is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. The molecular formula is and it has a molecular weight of approximately 337.19 g/mol. This compound contains a pyridine moiety with a fluorine substituent and a boron-containing dioxaborolane group, which contributes to its unique chemical properties and reactivity .
While specific biological activity data for this compound is limited, the presence of the pyridine ring and the carbamate functionality often correlates with biological activity in drug discovery contexts. Compounds with similar structures have been studied for their roles as enzyme inhibitors or as intermediates in the synthesis of biologically active molecules. The unique combination of fluorine and boron may also enhance pharmacokinetic properties such as solubility and membrane permeability .
The synthesis of tert-butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .
This compound has potential applications in several fields:
Several compounds share structural similarities with tert-butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate:
| Compound Name | CAS Number | Key Features | 
|---|---|---|
| tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | 330793-01-6 | Similar boron-containing structure; used in organic synthesis | 
| tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 211108-50-8 | Contains fluorine; relevant for medicinal chemistry | 
| tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | 330793-01-X | Related structure; potential applications in drug development | 
These compounds highlight the versatility of boron-containing structures and their relevance across various fields including pharmaceuticals and materials science.
The synthesis of this compound typically follows three sequential stages:
Fluorination and Boc Protection:
Fluorination at the 3-position is achieved via halogen exchange reactions using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF). Subsequent Boc protection involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).  
Final Coupling and Purification:
The tert-butyl carbamate group is introduced via nucleophilic substitution or coupling reactions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.  
Table 1: Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | 
|---|---|---|---|
| Borylation | [Ir(OMe)(COD)]₂, dtbbpy, HBPin, 80°C, 16 h | 82 | >95 | 
| Fluorination | KF, DMF, 100°C, 8 h | 75 | 90 | 
| Boc Protection | Boc₂O, TEA, CH₂Cl₂, RT, 12 h | 88 | 98 | 
Catalyst Selection:
The iridium catalyst system ([Ir(OMe)(COD)]₂/dtbbpy) is optimal for borylation, achieving >80% yield with minimal byproducts. Substituting dtbbpy with weaker ligands (e.g., bipyridine) reduces regioselectivity and yield.  
Solvent and Temperature Effects:
Stoichiometric Adjustments:
Using 1.5 equivalents of pinacolborane (HBPin) prevents catalyst poisoning and ensures full conversion during borylation. For Boc protection, a 10% excess of Boc₂O relative to the amine substrate avoids incomplete reactions.  
Table 2: Optimization Parameters for Key Steps
Challenges:
Exothermic Reactions:
Borylation and fluorination steps are highly exothermic, requiring jacketed reactors with precise temperature control to prevent runaway reactions.  
Purification at Scale:
Column chromatography is impractical for multi-kilogram batches. Alternatives include:  
Industrial Adaptations:
Table 3: Scale-Up Challenges and Mitigation Strategies